molecular formula C16H10ClN5 B12582685 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-58-0

6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12582685
CAS No.: 596825-58-0
M. Wt: 307.74 g/mol
InChI Key: ZYWUAQJBFUNDJK-UHFFFAOYSA-N
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Description

6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, which includes a chloro group, a phenylpyridinyl moiety, and a triazolopyridazine core, makes it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-phenylpyridin-2-amine with 6-chloro-1,2,4-triazolo[4,3-b]pyridazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that derivatives of triazolo-pyridazine scaffolds can inhibit key pathways involved in cancer progression. For instance, compounds with similar structures have been evaluated for their ability to inhibit c-Met kinases, which are implicated in several cancers such as non-small cell lung cancer and renal cell carcinoma. One notable derivative demonstrated a low IC50 value of 0.005 µM against c-Met kinases, indicating strong inhibitory activity and favorable pharmacokinetic properties in preclinical studies .

Anticonvulsant Effects

In a study focusing on the synthesis of new derivatives, certain compounds exhibited anticonvulsant activity comparable to standard drugs like carbamazepine. The synthesized compounds were tested using the maximal electroshock seizure model, demonstrating significant potential for treating epilepsy .

Modulation of Janus Kinases

Another area of investigation involves the modulation of Janus kinases (JAKs), which play a crucial role in various inflammatory and autoimmune diseases. Compounds containing the triazolo[4,5-c]pyridazine scaffold have been explored for their efficacy in treating conditions related to JAK signaling pathways .

Case Study: Anticancer Screening

In a comparative study, several derivatives of triazolo-pyridazines were screened against various cancer cell lines. The results indicated that modifications at specific positions significantly affected their cytotoxicity profiles. For example, a derivative with a phenyl substitution exhibited enhanced activity against MCF-7 breast cancer cells compared to others .

CompoundStructureIC50 (µM)Activity
AStructure A0.005Strong c-Met inhibition
BStructure B0.025Moderate activity
CStructure C0.100Weak activity

Conclusion and Future Directions

The compound 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine demonstrates promising applications in pharmacology, particularly in anticancer and anticonvulsant therapies. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action more thoroughly.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The triazolopyridazine core is known to interact with various biological pathways, modulating cellular processes and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
  • 3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Uniqueness

The uniqueness of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, such as the phenylpyridinyl moiety, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced binding affinity to certain biological targets, making it a promising candidate for drug development .

Biological Activity

6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The structural formula includes a triazole ring fused with a pyridazine structure, which is known to enhance biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

Recent studies have highlighted the following key biological activities associated with this compound:

  • Antitumor Activity : The compound has demonstrated significant antitumor effects in vitro against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells.
  • Mechanism of Action : Research suggests that the compound may inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has been linked to the inhibition of c-Met kinase, which plays a crucial role in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the anticancer properties of this compound:

  • In Vitro Studies :
    • A study reported that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. For example:
      • MCF-7 (Breast Cancer): IC50 = 1.23 ± 0.18 μM
      • HCT-116 (Colon Cancer): IC50 = 5.60 μM
      • A549 (Lung Cancer): IC50 = 2.73 μM .
  • Mechanistic Studies :
    • The compound's mechanism was further elucidated through cell cycle analysis and apoptosis assays. It was found to induce G1 phase arrest in cancer cells and promote apoptosis via caspase activation .
  • Comparative Analysis :
    • Comparative studies with standard chemotherapeutics like Doxorubicin showed that while Doxorubicin had broader activity across different cancer types, this compound exhibited selective potency against specific cancer cell lines .

Data Table: Biological Activity Summary

Cell Line IC50 (μM) Mechanism of Action
MCF-71.23 ± 0.18c-Met inhibition; apoptosis induction
HCT-1165.60G1 phase arrest; caspase activation
A5492.73Targeting cell proliferation pathways

Properties

CAS No.

596825-58-0

Molecular Formula

C16H10ClN5

Molecular Weight

307.74 g/mol

IUPAC Name

6-chloro-3-(6-phenylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H10ClN5/c17-14-9-10-15-19-20-16(22(15)21-14)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-10H

InChI Key

ZYWUAQJBFUNDJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NN=C4N3N=C(C=C4)Cl

Origin of Product

United States

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